
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol is an organic compound with a complex structure that includes a phenol group, a cyclopentylmethyl group, and a phenethylamine moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce secondary amines .
Applications De Recherche Scientifique
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been found to exhibit binding affinity to kappa opioid receptors, which are involved in pain modulation and other physiological processes . The compound’s effects are mediated through the activation or inhibition of these targets, leading to downstream signaling events and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopentylmethyl-N-phenethylamine: Shares structural similarities but lacks the phenol group.
Phenethylamine derivatives: Include compounds like amphetamines and other psychoactive substances.
Cyclopentylmethyl derivatives: Include various compounds used in medicinal chemistry.
Uniqueness
3-(2-((Cyclopentylmethyl)(phenethyl)amino)ethyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with kappa opioid receptors, for example, sets it apart from other phenethylamine derivatives .
Propriétés
Formule moléculaire |
C22H29NO |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
3-[2-[cyclopentylmethyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C22H29NO/c24-22-12-6-11-20(17-22)14-16-23(18-21-9-4-5-10-21)15-13-19-7-2-1-3-8-19/h1-3,6-8,11-12,17,21,24H,4-5,9-10,13-16,18H2 |
Clé InChI |
QIOVURAISRCOQS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


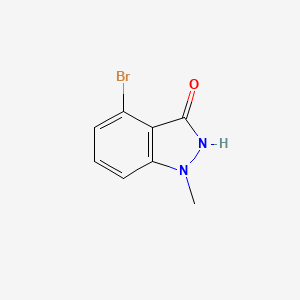
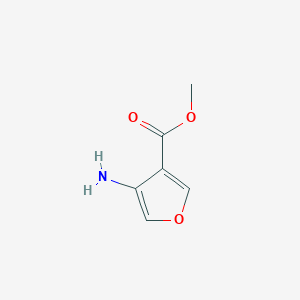
![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)
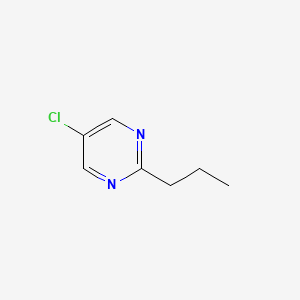


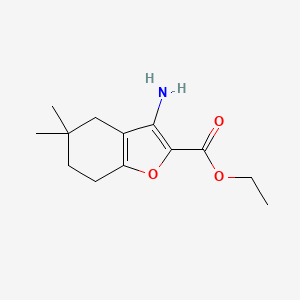
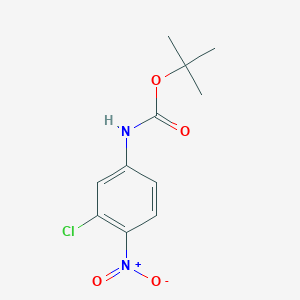
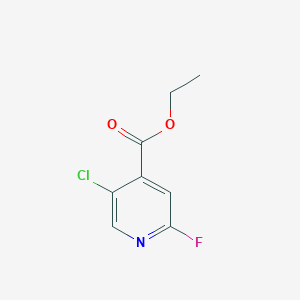
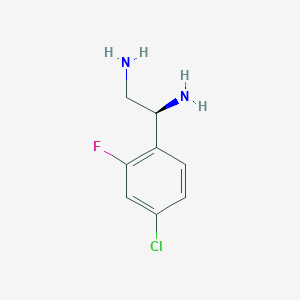
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13032889.png)
![tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate](/img/structure/B13032891.png)
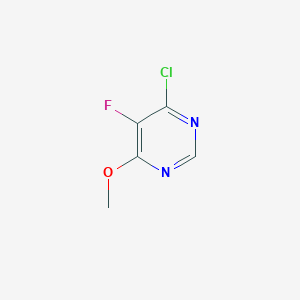
![6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13032895.png)
